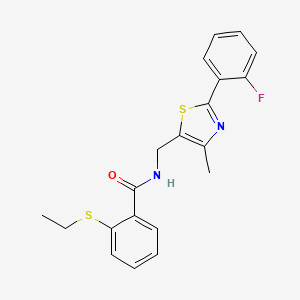

![molecular formula C15H22N2O4S B2914097 N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953232-17-2](/img/structure/B2914097.png)

N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

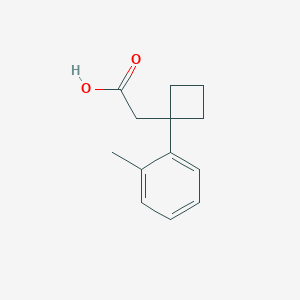

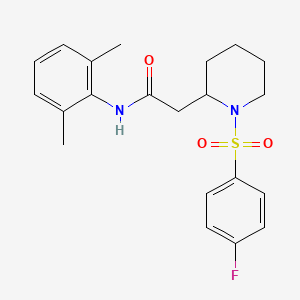

N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known by its chemical formula C₁₁H₂₃N₃ , is a sulfonamide compound . Its molecular weight is approximately 197.32 g/mol . The compound features a piperidine ring and a benzo[b][1,4]dioxine ring, both of which contribute to its unique structure.

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(1-methylpiperidin-4-yl)piperidin-4-amine with a sulfonating agent. The exact synthetic route may vary, but the key step typically includes the introduction of the sulfonamide group onto the piperidine ring. Further optimization and purification steps are necessary to obtain the desired product .

Molecular Structure Analysis

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions is crucial for understanding its potential applications .

Physical And Chemical Properties Analysis

- Physical Form : N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exists as a liquid .

- Flash Point : Approximately 77-78°C at 0.38 mmHg .

- Safety Information : It is classified as a Warning substance, with hazard statements related to eye irritation (H319) and respiratory irritation (H335) .

科学的研究の応用

Enzyme Inhibitory Potential

One research avenue explores the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds, including derivatives of N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been synthesized and tested against enzymes like α-glucosidase and acetylcholinesterase (AChE). The study found that most compounds exhibited significant inhibitory activity against yeast α-glucosidase and weaker against AChE, suggesting their potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial Evaluation

Another area of research involves the synthesis and antibacterial evaluation of sulfonamide derivatives. Studies have demonstrated that certain sulfonamide compounds, including those structurally related to N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, possess valuable antibacterial properties. These compounds were screened for their efficacy against various bacterial strains, indicating their potential use in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Microbial Degradation Pathways

Research into the microbial degradation of sulfonamide antibiotics reveals insights into environmental persistence and antibiotic resistance. A study on Microbacterium sp. strain BR1 identified metabolites formed during the degradation of sulfonamides, including N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, through a novel pathway of ipso-hydroxylation followed by fragmentation. This mechanism highlights the potential environmental fate of sulfonamides and their impact on antibiotic resistance propagation (Ricken et al., 2013).

Tuberculosis Treatment Research

In the context of tuberculosis treatment, studies have identified lipoamide dehydrogenase (Lpd) in Mycobacterium tuberculosis as a potential target for new treatment regimens. Sulfonamides, including those related to the specified chemical compound, have shown to be potent and species-selective inhibitors of Mtb Lpd, offering a promising avenue for tuberculosis treatment development (Bryk et al., 2013).

Antibacterial and Therapeutic Potential

Further studies have synthesized N-substituted sulfonamides bearing the benzodioxane moiety to investigate their antibacterial potential. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in developing new antibacterial agents (Abbasi et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-17-6-4-12(5-7-17)11-16-22(18,19)13-2-3-14-15(10-13)21-9-8-20-14/h2-3,10,12,16H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRBYKRCAIWCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2914016.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-ynamide](/img/structure/B2914028.png)

![2-[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2914032.png)

![N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B2914035.png)